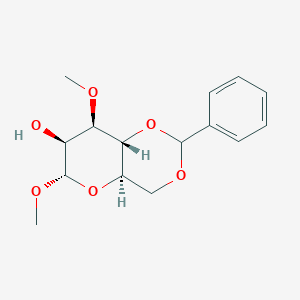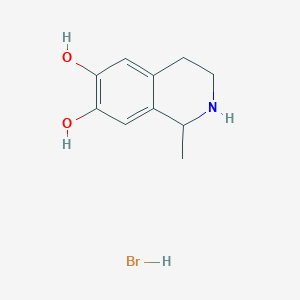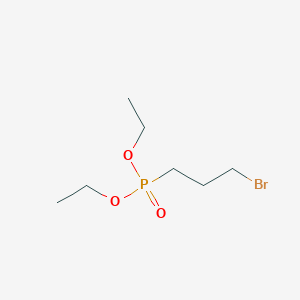![molecular formula C11H15N3O5S B014682 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 1195628-02-4](/img/structure/B14682.png)
3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
説明
3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound that belongs to the class of sulfonamides. It is also known as N-(4-methylphenyl)sulfonyl-3-carbamoylamino-2-propanoic acid or Mecamylamine. This compound has been widely used in scientific research due to its unique biochemical and physiological properties.
作用機序
The mechanism of action of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its binding to the nicotinic acetylcholine receptors in the brain. It acts as a non-competitive antagonist, which means that it binds to a different site on the receptor than the neurotransmitter. This binding leads to the inhibition of the receptor's function and the blocking of the effects of nicotine on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid are related to its action as a non-competitive antagonist of nicotinic acetylcholine receptors. It has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is associated with pleasure and reward. This reduction in dopamine release leads to a decrease in the rewarding effects of nicotine, which can help in nicotine addiction and withdrawal.
実験室実験の利点と制限
One of the significant advantages of using 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid in lab experiments is its specificity for nicotinic acetylcholine receptors. It has been shown to have a high affinity for these receptors, which makes it an excellent tool for studying their function. However, one of the limitations of using this compound is its non-specific effects on other receptors and neurotransmitters. It has been shown to affect the function of other receptors, such as NMDA receptors, which can complicate the interpretation of experimental results.
将来の方向性
For research include its potential use in the treatment of nicotine addiction and withdrawal, other addictive disorders, and other neurological and psychiatric disorders.
科学的研究の応用
3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid has been used in several scientific research studies. One of the significant applications of this compound is its use as a non-competitive antagonist of nicotinic acetylcholine receptors. It has been shown to block the effects of nicotine on the central nervous system and has been used in studies related to nicotine addiction and withdrawal.
特性
IUPAC Name |
3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZLWCJYNPNMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




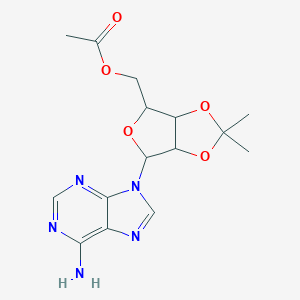
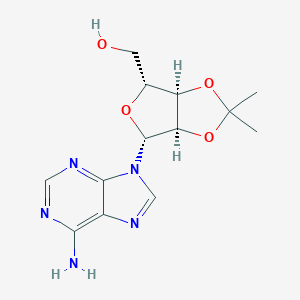


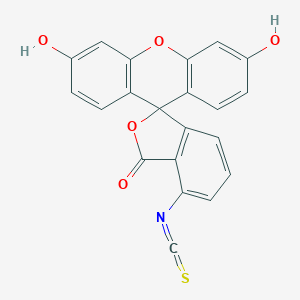
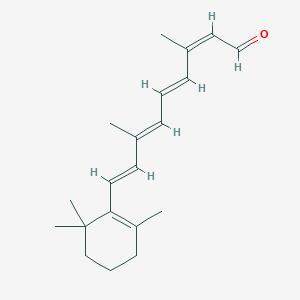
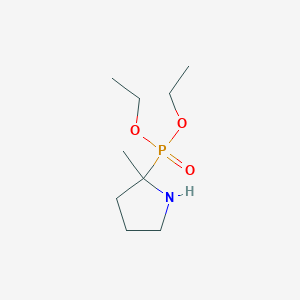
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)

